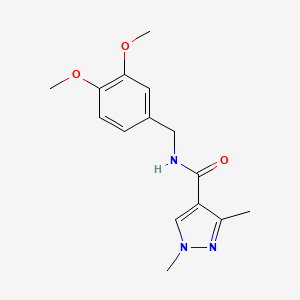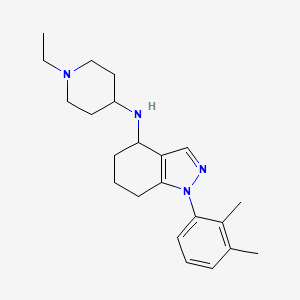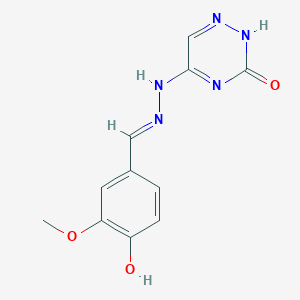![molecular formula C18H33N3O6 B6137844 1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B6137844.png)
1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as A-836,339 and is a selective cannabinoid receptor type 2 (CB2) agonist. CB2 receptors are found in the immune system and have been implicated in various diseases, including inflammation and cancer.
Mécanisme D'action
1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate works by activating CB2 receptors in the immune system. This activation leads to a reduction in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. This results in a reduction in inflammation and associated symptoms.
Biochemical and Physiological Effects:
Studies have shown that 1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate has a variety of biochemical and physiological effects. These include a reduction in inflammation, a decrease in pain perception, and an improvement in motor function in animal models of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate in lab experiments is its selectivity for CB2 receptors. This allows for more targeted research and reduces the potential for off-target effects. However, one limitation of using this compound is its relatively low potency compared to other CB2 agonists.
Orientations Futures
There are several future directions for research on 1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate. These include further studies on its anti-inflammatory effects, as well as its potential applications in the treatment of various diseases, including cancer. Additionally, research could focus on improving the potency of this compound and developing more selective CB2 agonists.
Méthodes De Synthèse
The synthesis of 1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate involves several steps. The starting material is isobutylamine, which is reacted with 4-morpholineethanol to form the intermediate 1-isobutyl-N-[2-(4-morpholinyl)ethyl]piperidine-4-carboxamide. This intermediate is then reacted with oxalic acid to form the oxalate salt of the final product.
Applications De Recherche Scientifique
1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate has been studied extensively for its potential applications in various fields. One of the main areas of research is its use as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation in animal models of various diseases, including arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
1-(2-methylpropyl)-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O2.C2H2O4/c1-14(2)13-19-6-3-15(4-7-19)16(20)17-5-8-18-9-11-21-12-10-18;3-1(4)2(5)6/h14-15H,3-13H2,1-2H3,(H,17,20);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMHQNKARKPLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)C(=O)NCCN2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylpropyl)-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-dihydro-5-acenaphthylenyl{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6137778.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide](/img/structure/B6137792.png)
![2-{1-cyclohexyl-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol](/img/structure/B6137799.png)
![7-(4-fluorophenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B6137806.png)
![5-[(4-benzyl-1-piperidinyl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6137809.png)
![2-ethyl-3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6137816.png)
![methyl 4-({[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate](/img/structure/B6137821.png)
![1-(2-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6137829.png)

![ethyl 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6137842.png)
![7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6137848.png)